molecular formula C12H9NO4 B15413725 3-Aminonaphthalene-1,2-dicarboxylic acid CAS No. 396100-84-8

3-Aminonaphthalene-1,2-dicarboxylic acid

Cat. No.: B15413725
CAS No.: 396100-84-8
M. Wt: 231.20 g/mol
InChI Key: VQUIWLHMFOYFHJ-UHFFFAOYSA-N
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Description

3-Aminonaphthalene-1,2-dicarboxylic acid is a versatile aromatic building block prized in chemical and materials science research for its multifunctional structure, which integrates both a dicarboxylic acid and a primary amino group on a naphthalene scaffold. This configuration makes it a valuable precursor in the design and synthesis of advanced organic ligands and metal-organic frameworks (MOFs) . Researchers utilize this compound to create functionalized ligands, such as hydrozides, which can be developed for use in specific protein binding assays and other bioanalytical applications . The amino group serves as a handle for further functionalization via condensation or coupling reactions, while the dicarboxylic acid moiety allows for robust coordination to metal ions, facilitating the construction of coordination polymers and MOFs with potential applications in sensing and catalysis . The naphthalene core contributes to the rigidity of the resulting structures and can impart desirable fluorescence properties, as seen in studies with similar amino-functionalized naphthalene dicarboxylates . This compound is strictly for research and development purposes in laboratory settings.

Properties

CAS No.

396100-84-8

Molecular Formula

C12H9NO4

Molecular Weight

231.20 g/mol

IUPAC Name

3-aminonaphthalene-1,2-dicarboxylic acid

InChI

InChI=1S/C12H9NO4/c13-8-5-6-3-1-2-4-7(6)9(11(14)15)10(8)12(16)17/h1-5H,13H2,(H,14,15)(H,16,17)

InChI Key

VQUIWLHMFOYFHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C(=O)O)C(=O)O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key differences between 3-aminonaphthalene-1,2-dicarboxylic acid and related compounds:

Compound Name Structure Type Molecular Formula Molecular Weight Key Substituents Reactivity/Applications
3-Aminophthalic acid Benzene C₈H₇NO₄ 181.15 Amino, 1,2-dicarboxylic Organic synthesis, chelating agents
3-Acetamidophthalic Acid Benzene C₁₀H₉NO₅ 223.18 Acetamido, 1,2-dicarboxylic Polymer modification, drug intermediates
cis-4-Cyclohexene-1,2-dicarboxylic acid Cyclohexene C₈H₁₀O₄ 170.16 1,2-dicarboxylic (non-aromatic) Diels-Alder adducts, resin synthesis
1,2-Naphthalic anhydride Naphthalene C₁₂H₆O₃ 198.18 Anhydride (1,2-dicarboxylic) Fluorescent dyes, anthracene synthesis

Key Observations :

  • Aromatic vs.
  • Substituent Effects: The amino group (–NH₂) in 3-aminophthalic acid enhances basicity and nucleophilicity compared to the acetamido group (–NHCOCH₃), which introduces steric bulk and reduces reactivity .
  • Anhydride Formation : 1,2-Dicarboxylic acids readily form cyclic anhydrides (e.g., 1,2-naphthalic anhydride), a property critical in polymer and dye industries. Naphthalene-based anhydrides may exhibit distinct reactivity due to extended aromaticity .

Q & A

Q. What are the standard synthetic routes for 3-Aminonaphthalene-1,2-dicarboxylic acid, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves amination of naphthalene dicarboxylic anhydrides using ammonia or amine derivatives under controlled conditions. For example, reacting naphthalene-1,2-dicarboxylic anhydride with ammonia at elevated temperatures (120–150°C) and pressures (5–10 bar) can yield the target compound. Optimization strategies include:

  • Catalyst selection : Transition metals (e.g., Rh, Cu) improve cyclopropanation efficiency in related dicarboxylic acids .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction homogeneity .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm proton environments and carboxyl/amino group positions. For example, the amino proton resonates at δ 5.2–5.8 ppm in DMSO-d6 .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks, critical for confirming planar naphthalene backbone geometry .
  • IR Spectroscopy : Carboxylic acid O–H stretches (2500–3000 cm1^{-1}) and C=O vibrations (1680–1720 cm1^{-1}) validate functional groups .

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)ConditionsKey Reference
Anhydride + NH3_370–85150°C, 8 bar, DMF, 24 hrs
Cyclopropanation60–75Rh catalyst, diazo compound

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

Contradictions often arise from tautomerism or solvent effects . Methodological solutions include:

  • Multi-technique validation : Combine 1H^1H-15N^{15}N HMBC NMR to track amino group connectivity and high-resolution mass spectrometry (HRMS) for molecular formula confirmation .
  • Computational modeling : DFT calculations predict vibrational frequencies and NMR chemical shifts, resolving ambiguities in experimental data .

Q. What strategies are employed to achieve enantiomeric purity in the synthesis of this compound derivatives?

  • Chiral auxiliaries : Use (−)-dimenthyl succinate to direct stereoselective cyclopropanation, achieving >90% enantiomeric excess (ee) .
  • Asymmetric catalysis : Rhodium complexes with chiral ligands (e.g., BINAP) enforce stereochemical control during ring-closing reactions .

Q. How can experimentalists design studies to evaluate the biological interactions of this compound?

  • Binding assays : Surface plasmon resonance (SPR) quantifies affinity for protein targets (e.g., enzymes or receptors) with a typical detection limit of 1–10 µM .
  • Metabolite profiling : LC-MS/MS identifies degradation products in biological matrices, such as hydroxylated or decarboxylated derivatives .

Q. Table 2: Analytical Techniques for Biological Studies

TechniqueApplicationSensitivityReference
SPRReal-time binding kinetics1 µM
ITCThermodynamic profiling10 µM
LC-MS/MSMetabolite identification0.1 ng/mL

Q. What methodologies are used to study supramolecular interactions in cocrystals of this compound?

  • Single-crystal XRD : Maps hydrogen bonds (e.g., O–H⋯O distances of 2.68 Å) and π-π stacking interactions between naphthalene rings .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability of cocrystals, with decomposition temperatures >200°C indicating robust intermolecular forces .

Q. How can structure-activity relationships (SARs) be systematically evaluated for derivatives of this compound?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to modulate acidity (pKa shifts from 2.8 to 1.9) .
  • Biological assays : Test derivatives in enzyme inhibition models (e.g., cyclooxygenase-2) using IC50_{50} measurements to correlate substituent effects with activity .

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